molecular formula C13H16F3N5 B12455405 N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine

N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine

Cat. No.: B12455405
M. Wt: 299.29 g/mol
InChI Key: LJRSJYKJQAOWOF-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with N,N-dimethylpropan-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the tetrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-3-(trifluoromethyl)benzamide: Another compound with a trifluoromethyl group, used in similar applications.

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Berotralstat: A trifluoromethyl-containing drug used for treating hereditary angioedema.

Uniqueness

N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine is unique due to the presence of both a trifluoromethyl group and a tetrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C13H16F3N5

Molecular Weight

299.29 g/mol

IUPAC Name

N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C13H16F3N5/c1-12(2,20(3)4)11-17-18-19-21(11)10-7-5-6-9(8-10)13(14,15)16/h5-8H,1-4H3

InChI Key

LJRSJYKJQAOWOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F)N(C)C

Origin of Product

United States

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